Cas no 174913-17-8 (1-Bromo-2,5-dichloro-3-methoxybenzene)

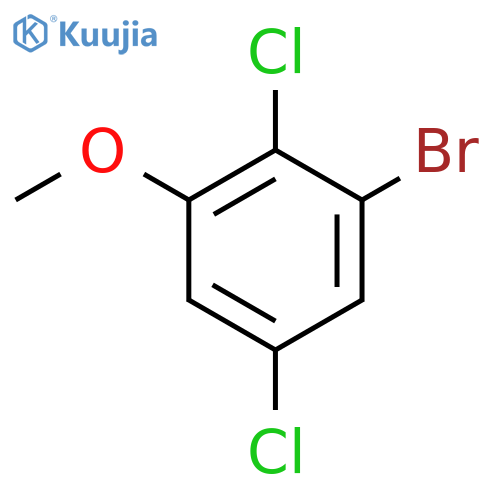

174913-17-8 structure

商品名:1-Bromo-2,5-dichloro-3-methoxybenzene

CAS番号:174913-17-8

MF:C7H5BrCl2O

メガワット:255.923999547958

MDL:MFCD20483488

CID:2103893

1-Bromo-2,5-dichloro-3-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2,5-dichloro-3-methoxybenzene

- 1-BROMO-2,5-DICHLORO-3-METHOXYBENZEN

- 3-Bromo-2,5-dichloroanisole

- JQSZULKEIVJVMD-UHFFFAOYSA-N

- 1-Bromo-2,5-dichloro-3-methoxybenzene

-

- MDL: MFCD20483488

- インチ: 1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

- InChIKey: JQSZULKEIVJVMD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1Cl)OC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- トポロジー分子極性表面積: 9.2

1-Bromo-2,5-dichloro-3-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O29170-1G |

1-Bromo-2,5-dichloro-3-methoxybenzene |

174913-17-8 | 95% | 1G |

$210 | 2023-09-15 | |

| abcr | AB515656-1g |

1-Bromo-2,5-dichloro-3-methoxybenzene; . |

174913-17-8 | 1g |

€263.50 | 2025-02-21 | ||

| abcr | AB515656-5g |

1-Bromo-2,5-dichloro-3-methoxybenzene; . |

174913-17-8 | 5g |

€803.80 | 2025-02-21 | ||

| Aaron | AR00ANSF-5g |

1-BROMO-2,5-DICHLORO-3-METHOXYBENZEN |

174913-17-8 | 5g |

$893.00 | 2023-12-15 | ||

| A2B Chem LLC | AE96291-1g |

1-BROMO-2,5-DICHLORO-3-METHOXYBENZEN |

174913-17-8 | 97% | 1g |

$183.00 | 2024-04-20 | |

| abcr | AB515656-5 g |

1-Bromo-2,5-dichloro-3-methoxybenzene |

174913-17-8 | 5g |

€1,134.40 | 2023-04-17 | ||

| abcr | AB515656-1 g |

1-Bromo-2,5-dichloro-3-methoxybenzene |

174913-17-8 | 1g |

€353.70 | 2023-04-17 | ||

| Advanced ChemBlocks | O29170-250MG |

1-Bromo-2,5-dichloro-3-methoxybenzene |

174913-17-8 | 95% | 250MG |

$85 | 2023-09-15 | |

| Advanced ChemBlocks | O29170-5G |

1-Bromo-2,5-dichloro-3-methoxybenzene |

174913-17-8 | 95% | 5G |

$700 | 2023-09-15 | |

| A2B Chem LLC | AE96291-10g |

1-BROMO-2,5-DICHLORO-3-METHOXYBENZEN |

174913-17-8 | 97% | 10g |

$932.00 | 2024-04-20 |

1-Bromo-2,5-dichloro-3-methoxybenzene 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

174913-17-8 (1-Bromo-2,5-dichloro-3-methoxybenzene) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:174913-17-8)1-Bromo-2,5-dichloro-3-methoxybenzene

清らかである:99%

はかる:1g

価格 ($):233.0